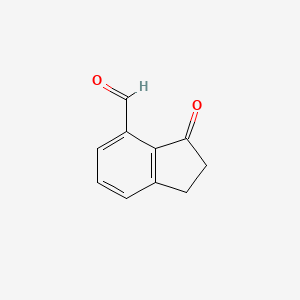
(2-Bromo-5-methylpyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-5-methylpyridin-4-yl)methanol is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromine and hydroxyl groups in its structure makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methylpyridin-4-yl)methanol typically involves the bromination of 2-methylpyridine followed by a hydroxylation step. One common method starts with 2-methylpyridine, which undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to form 2-bromo-5-methylpyridine. This intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group at the 4-position, resulting in this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a catalyst like Raney nickel can efficiently produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-5-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form the corresponding methylpyridine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 2-bromo-5-methylpyridine-4-carbaldehyde.
Reduction: Formation of 2-methylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Bromo-5-methylpyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: It is used in the production of agrochemicals and specialty chemicals .
Mecanismo De Acción
The mechanism of action of (2-Bromo-5-methylpyridin-4-yl)methanol depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromo-5-methylpyridin-2-yl)methanol: Similar structure but different position of the bromine and hydroxyl groups.
5-Bromo-2-methylpyridin-3-amine: Contains an amine group instead of a hydroxyl group.
2-Bromo-4-methylpyridine: Lacks the hydroxyl group .
Uniqueness
(2-Bromo-5-methylpyridin-4-yl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of specialized compounds that require precise functional group placement .
Propiedades
Fórmula molecular |
C7H8BrNO |
|---|---|
Peso molecular |
202.05 g/mol |
Nombre IUPAC |
(2-bromo-5-methylpyridin-4-yl)methanol |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-9-7(8)2-6(5)4-10/h2-3,10H,4H2,1H3 |
Clave InChI |
XNRZKYSMZAZDOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


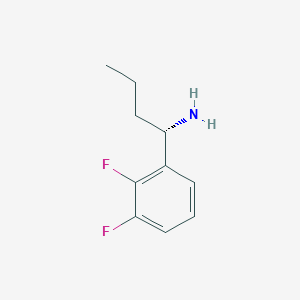
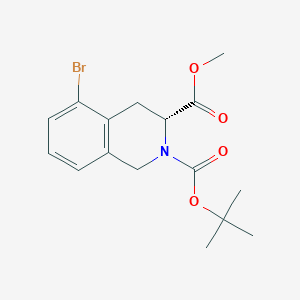

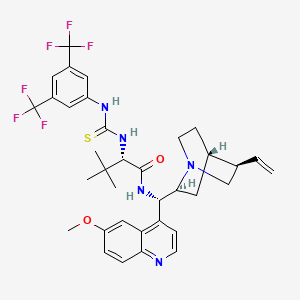
![((3AR,4R,6R,6aS)-6-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B12962393.png)
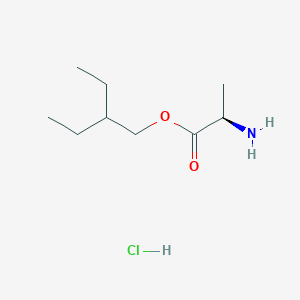

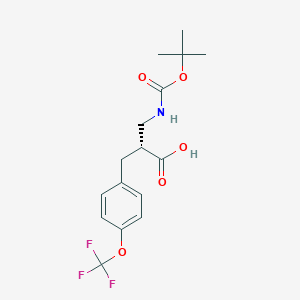
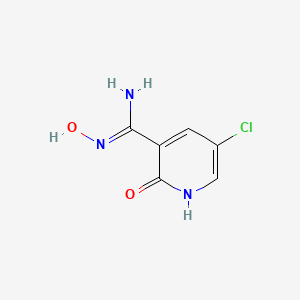
![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)
